N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-13(2)9-11-24-19(27)16-4-3-10-22-18(16)25(20(24)28)12-17(26)23-15-7-5-14(21)6-8-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXHWXSCXDTCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridopyrimidine core, followed by the introduction of the fluorophenyl group and the methylbutyl side chain. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, potassium tert-butoxide, often in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Features
The target compound is compared to five analogs (Table 1), focusing on core heterocycles, substituents, and functional groups.
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties
- Melting Points : The pyrazolo[3,4-d]pyrimidine derivative () exhibits a high melting point (302–304°C), likely due to strong intermolecular interactions (e.g., π-stacking, hydrogen bonding). In contrast, the pyrazol-5-yloxy analog () melts at 117–118°C, reflecting reduced crystallinity from flexible side chains.
Biological Activity
N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, efficacy in various studies, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a fluorophenyl group , a dioxopyridopyrimidine core , and a methylbutyl side chain . Its molecular formula is and it has a molecular weight of approximately 374.4 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's stability and influence its interaction with biological targets.
This compound primarily acts by inhibiting specific enzymes involved in nucleic acid synthesis. This inhibition disrupts cellular processes reliant on nucleic acids, leading to:
- Cell Growth Suppression : By interfering with DNA synthesis, the compound causes an accumulation of DNA damage.
- Induction of Cell Death : The resultant cellular stress from inhibited nucleic acid synthesis can trigger apoptosis or programmed cell death.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against various cancer cell lines (e.g., A549 lung cancer cells), showing IC50 values in the low micromolar range.
- Mechanistic Insights : Studies indicated that the compound induces G1 phase cell cycle arrest, leading to reduced proliferation rates.
In Vivo Studies
Preclinical in vivo studies have also been conducted:
- Tumor Models : In mouse xenograft models implanted with human tumor cells, treatment with the compound resulted in significant tumor size reduction compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated manageable side effects at therapeutic doses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Case Studies
Several case studies highlight the potential applications of this compound:
-
Cancer Treatment : A study published in Cancer Research demonstrated that N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo...] effectively reduced tumor growth in breast cancer models through targeted inhibition of CDK enzymes.
"The compound's ability to selectively inhibit CDK activity presents a promising avenue for developing targeted cancer therapies."
- Neuroprotective Effects : Research indicated that the compound might offer neuroprotective benefits by modulating pathways involved in neuronal survival during oxidative stress conditions.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-pyrido[2,3-d]pyrimidin-1-yl]acetamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step reactions:
Core formation : Constructing the pyrido[2,3-d]pyrimidine core via cyclization of substituted pyridines with urea derivatives under reflux in polar solvents (e.g., DMSO or DMF) .
Alkylation : Introducing the 3-methylbutyl group using alkyl halides or alcohols, often requiring potassium carbonate as a base in acetone .
Acetamide coupling : Reacting the intermediate with 4-fluoroaniline derivatives via nucleophilic acyl substitution, optimized at 60–80°C in acetonitrile .
- Optimization : Monitor reaction progress with TLC/HPLC and adjust parameters (temperature, solvent polarity) to minimize by-products. Yields improve with inert atmospheres (N₂/Ar) .
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral conflicts resolved?
- Answer : Key techniques include:
- NMR : ¹H/¹³C NMR confirms substituent positions; deuterated DMSO resolves aromatic proton splitting .
- Mass Spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) and detects fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and amide (1550–1650 cm⁻¹) groups .
- Conflict Resolution : Use 2D NMR (COSY, HSQC) for overlapping signals and cross-validate with X-ray crystallography (if crystals are obtainable) .
Q. How can researchers determine the compound’s solubility and stability under experimental conditions?
- Answer :
- Solubility : Test in graded solvents (DMSO > ethanol > water) via shake-flask method, quantified by UV-Vis at λmax .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6–8 for aqueous stability .
Q. What preliminary assays assess the compound’s biological activity?
- Answer :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial Activity : Agar dilution method against Gram+/Gram− bacteria .
Advanced Research Questions
Q. How can contradictory data in biological activity across studies be systematically addressed?
- Answer :
- Source Analysis : Compare assay conditions (cell line origin, serum concentration, incubation time). For example, discrepancies in IC50 may arise from varying ATP concentrations in kinase assays .
- Meta-Analysis : Use tools like Forest plots to aggregate data and identify outliers. Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational strategies predict the compound’s target interactions and SAR?
- Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of homologous targets (e.g., CDK2) to predict binding poses .
- QSAR Modeling : Train models on pyrido-pyrimidine analogs to link substituents (e.g., 4-fluorophenyl vs. chlorophenyl) to activity cliffs .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hotspot residues .
Q. How can synthetic yields be improved while maintaining purity for scale-up?
- Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to reduce reaction time .
- Flow Chemistry : Implement continuous-flow systems for exothermic steps (e.g., cyclization) to enhance reproducibility .
- Purification : Use preparative HPLC with C18 columns and isocratic elution (ACN:H₂O 70:30) for >95% purity .
Q. What strategies elucidate the metabolic fate and toxicity profile of this compound?
- Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Toxicogenomics : Perform RNA-seq on treated cell lines to identify oxidative stress pathways (e.g., Nrf2 activation) .
- AMDE Prediction : Use software like ADMETlab to forecast absorption/distribution parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
